7-methyl-1,8-naphthyridin-4-ol

Descripción

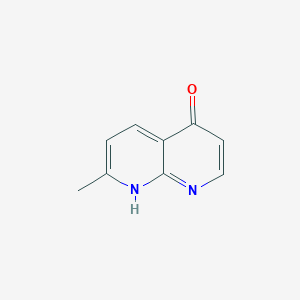

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJTRYGAHJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197954 | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-18-2, 49655-73-4 | |

| Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49655-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049655734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,8-naphthyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Methyl 1,8 Naphthyridin 4 Ol and Its Structural Analogs

Established Synthetic Pathways to 1,8-Naphthyridin-4-ol Derivatives

The construction of the 1,8-naphthyridine (B1210474) core has been approached through various established synthetic strategies. These methods provide access to a diverse range of derivatives, allowing for the systematic exploration of structure-activity relationships.

Friedlander Condensation Approaches for 1,8-Naphthyridine Core Construction

The Friedlander condensation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. acs.org This reaction typically involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration. nih.gov For the synthesis of 1,8-naphthyridine derivatives, 2-aminonicotinaldehyde is a key starting material. rsc.org

The versatility of the Friedlander reaction allows for the introduction of a wide variety of substituents onto the newly formed pyridine (B92270) ring by choosing different active methylene (B1212753) compounds. Both acyclic and cyclic ketones can be employed, leading to a broad scope of substituted 1,8-naphthyridines. acs.orgresearchgate.net However, traditional Friedlander conditions often require harsh reaction environments, including the use of strong acids or bases and high temperatures, which can limit their applicability and environmental compatibility. acs.orgrsc.org

Recent advancements have focused on overcoming these limitations. For instance, the use of ionic liquids as both catalysts and solvents has been shown to promote the Friedlander reaction under milder conditions, often with improved yields. acs.org Furthermore, catalysts like cerium(III) chloride heptahydrate have been employed under solvent-free grinding conditions, offering a more environmentally friendly approach. nih.gov

Below is a table summarizing various catalytic systems used in the Friedlander synthesis of 1,8-naphthyridines.

| Catalyst | Solvent | Conditions | Yield | Reference |

| Choline (B1196258) Hydroxide (B78521) | Water | 50°C | >90% | rsc.org |

| [Bmmim][Im] | Ionic Liquid | 50°C | Moderate to Excellent | acs.org |

| DABCO | Solvent-free | Microwave | 74-86% | osi.lv |

| CeCl₃·7H₂O | Solvent-free | Room Temperature | High | nih.gov |

Michael Addition-Cyclization Sequences in Naphthyridine Synthesis

While the Friedlander condensation is a primary route, Michael addition-cyclization sequences also provide a strategic pathway to naphthyridine cores, although they are more commonly associated with other isomers. In the context of 1,8-naphthyridine synthesis, this strategy can be envisioned as a tandem process where a Michael addition of a suitable nucleophile to an activated olefin is followed by an intramolecular cyclization to form the heterocyclic ring system.

For example, a modified Skraup synthesis, which can be mechanistically viewed as involving a Michael addition, has been used to prepare benzo[c] rsc.orgosi.lvnaphthyridines. This involves the Michael addition of 4-aminoisoquinoline (B122460) to methyl vinyl ketone. organicreactions.org While not a direct synthesis of the 1,8-naphthyridine core, it illustrates the principle of using a Michael addition to set up the necessary framework for cyclization.

The intramolecular Michael reaction is a powerful tool for ring formation. nih.gov A hypothetical sequence for a 1,8-naphthyridine could involve a suitably functionalized aminopyridine derivative acting as a Michael donor to an α,β-unsaturated carbonyl compound. The resulting intermediate would then undergo an intramolecular cyclization to furnish the bicyclic naphthyridine skeleton. The success of such a sequence is highly dependent on the nature of the substrates and the reaction conditions employed to favor the desired intramolecular cyclization over competing intermolecular reactions.

Molecular Hybridization Strategies for Analog Generation

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with potentially enhanced affinity, efficacy, or a modified biological activity profile. In the context of 1,8-naphthyridines, this strategy has been employed to generate novel analogs with diverse therapeutic potential. organicreactions.orgnih.gov

For instance, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been synthesized through a molecular hybridization approach to explore their anti-mycobacterial activity. organicreactions.org This involves designing and synthesizing molecules that incorporate the 1,8-naphthyridine core with other heterocyclic or aromatic moieties known to possess biological activity. The synthesis of these hybrid molecules often involves multi-step sequences where the pre-formed 1,8-naphthyridine core is functionalized with the desired structural fragments. organicreactions.org

Green Chemistry Principles in 7-Methyl-1,8-naphthyridin-4-ol Synthesis

The application of green chemistry principles to the synthesis of pharmaceutically relevant scaffolds like 1,8-naphthyridine is a critical area of research. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and environmentally friendly chemical processes.

Aqueous Medium Reactions and Optimization

One of the key tenets of green chemistry is the use of safer solvents, with water being the most desirable choice due to its non-toxic, non-flammable, and abundant nature. rsc.org The synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction has been successfully demonstrated in water. rsc.org This represents a significant improvement over traditional methods that often rely on volatile and hazardous organic solvents. rsc.org

The use of an aqueous medium is particularly advantageous for the Friedlander condensation, as many of the reactants are soluble in water. rsc.org Optimization of reaction conditions, such as temperature and catalyst loading, in an aqueous environment has been shown to lead to excellent yields of the desired 1,8-naphthyridine products. researchgate.net This approach not only enhances the safety and environmental profile of the synthesis but can also simplify product isolation, as the products often precipitate from the aqueous reaction mixture. rsc.org

Environmentally Benign Catalysis (e.g., Choline Hydroxide)

The choice of catalyst is another crucial aspect of green chemistry. Ideal catalysts are non-toxic, efficient in small quantities, and preferably recyclable. Choline hydroxide has emerged as an excellent example of an environmentally benign catalyst for the synthesis of 1,8-naphthyridines. rsc.org It is a metal-free, non-toxic, and water-soluble ionic liquid that can effectively catalyze the Friedlander condensation in water. rsc.org

The catalytic activity of choline hydroxide is attributed to its ability to act as a base and to form hydrogen bonds with the reactants, which facilitates the reaction in an aqueous medium. rsc.org Compared to traditional metal-based catalysts or strong inorganic bases, choline hydroxide offers a more sustainable alternative. rsc.org Its use aligns with the principles of green chemistry by avoiding heavy metal contamination and the use of corrosive reagents.

The table below presents a comparison of reaction yields for the synthesis of 2-methyl-1,8-naphthyridine using different catalysts, highlighting the efficiency of choline hydroxide.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Choline Hydroxide (1 mol%) | H₂O | Room Temp | 92 | rsc.org |

| 2 | Choline Hydroxide (1 mol%) | H₂O | 50 | 98 | rsc.org |

| 3 | NaOH | H₂O | 50 | 72 | rsc.org |

| 4 | KOH | H₂O | 50 | 78 | rsc.org |

| 5 | LiOH·H₂O | H₂O | - | 69 | researchgate.net |

Microwave-Assisted Synthesis of Naphthyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields compared to conventional heating methods. researchgate.netnih.gov This approach has been successfully applied to the synthesis of 1,8-naphthyridine derivatives, primarily through the Friedländer condensation reaction.

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing an α-methylene group. Under microwave irradiation, this reaction can be carried out rapidly and efficiently, often in the absence of a solvent. For instance, the DABCO-catalyzed Friedländer condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group proceeds smoothly under solvent-free microwave irradiation to afford 1,8-naphthyridines in good yields within minutes.

This methodology offers a significant advantage by reducing reaction times and avoiding the use of hazardous solvents, aligning with the principles of green chemistry. The reaction rate is tremendously enhanced under microwave irradiation, leading to improved yields compared to conventional heating. researchgate.net Research has demonstrated the synthesis of various substituted 1,8-naphthyridines using this technique, highlighting its broad applicability. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Conventional Method (Yield) | Microwave Method (Yield) | Reference |

|---|---|---|---|

| Substituted 1,8-naphthyridines | Lower yields, longer reaction times | 74-86% | |

| 1,3,4-oxadiazoles from naphthyridine precursors | Lower yields | Significantly higher yields | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Post-Synthetic Functionalization and Derivatization Strategies

Following the initial synthesis of the 1,8-naphthyridine core, post-synthetic functionalization provides a versatile platform for introducing a wide range of chemical diversity and fine-tuning the properties of the final molecule. These strategies are crucial for developing structure-activity relationships and accessing novel analogs.

Modifications at the Naphthyridine Ring System (e.g., C3, C7 Substitutions)

The 1,8-naphthyridine ring is amenable to various substitution reactions, particularly at the C3 and C7 positions. These modifications are instrumental in creating libraries of compounds for biological screening and materials science applications.

C3 Position: The C3 position is often functionalized by incorporating different substituents into the α-methylene carbonyl compound used in the Friedländer synthesis. For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at the C3 position have been synthesized to evaluate their biological activities. researchgate.net

C7 Position: Modifications at the C7 position are also common. Changes at the N-1 and C-7 positions of the 1,8-naphthyridine ring have been shown to influence the cytotoxic activity of the resulting compounds. uobaghdad.edu.iqresearchgate.net For instance, starting from a 5-chloro-substituted naphthyridine derivative, nucleophilic substitution reactions can be employed to introduce various functional groups. The reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with benzylamine (B48309) or triethylene glycol leads to the substitution of the chlorine atom, yielding new derivatives. uobaghdad.edu.iqresearchgate.net

Other Positions: Functionalization is not limited to C3 and C7. The synthesis of 5-amino organic-chemistry.orgacs.orgekb.egtriazolo[4,3-a] organic-chemistry.orgresearchgate.netnaphthyridine-6-carboxamides demonstrates modifications at the C5 and C6 positions, leading to compounds with notable anti-inflammatory and analgesic properties. nih.gov

Influence of Substituents on Reaction Yields and Purity

The nature and position of substituents on the reacting precursors can significantly impact the efficiency of the synthetic and functionalization reactions.

In the Friedländer reaction, the choice of the α-methylene carbonyl compound directly influences the substituent pattern and can affect the reaction yield. Studies using ionic liquids as catalysts have shown that a range of acyclic and cyclic ketones can be successfully reacted with 2-amino-3-pyridinecarboxaldehyde (B47744) to produce various 1,8-naphthyridine derivatives, with yields being moderate to excellent depending on the ketone used. acs.orgnih.gov For instance, the reaction with cyclic ketones like cyclohexanone (B45756) resulted in moderate yields, while unsymmetrical ketones generated exclusive products in excellent yields. acs.orgnih.gov

During post-synthetic modifications, the reactivity of a leaving group, such as a chlorine atom, is crucial. The successful substitution of chlorine in 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with different nucleophiles like benzylamine and triethylene glycol resulted in good yields, whereas a reaction with sodium amide in xylene gave a poor yield (30%). uobaghdad.edu.iqresearchgate.net

Furthermore, in the synthesis of organic-chemistry.orgacs.orgekb.egtriazolo[4,3-a] organic-chemistry.orgresearchgate.netnaphthyridine-6-carboxamides, the replacement of N-substituted 5-amino substituents with similar alkoxy groups generally resulted in less biologically active compounds, indicating the profound influence of the substituent on the final properties. nih.gov

Table 2: Influence of Substituents on Reaction Outcomes

| Reaction Type | Substituent/Reagent | Yield | Purity/Selectivity | Reference |

|---|---|---|---|---|

| Friedländer Condensation | Cyclic Ketones (e.g., Cyclohexanone) | Moderate | - | acs.orgnih.gov |

| Friedländer Condensation | Unsymmetrical Ketones | Excellent | Exclusive Products | acs.orgnih.gov |

| Nucleophilic Substitution | Benzylamine | Good | - | uobaghdad.edu.iqresearchgate.net |

| Nucleophilic Substitution | Triethylene glycol | Good (70%) | - | uobaghdad.edu.iqresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanistic Biological Activities of 7 Methyl 1,8 Naphthyridin 4 Ol Derivatives

Antimicrobial Efficacy and Mechanistic Insights.smolecule.comgrafiati.comresearchgate.netsmolecule.comnih.gov

Derivatives of the 1,8-naphthyridine (B1210474) scaffold are well-documented for their antimicrobial properties. researchgate.netsmolecule.com The exploration of these compounds has led to the development of clinically significant antibacterial agents and continues to be a promising area for discovering new treatments against microbial infections. nih.govmdpi.com

Antibacterial Activity Spectrum and Potency.smolecule.comresearchgate.netsmolecule.comnih.govnih.gov

The antibacterial potential of 7-methyl-1,8-naphthyridin-4-ol derivatives is extensive, with activity demonstrated against both Gram-positive and Gram-negative bacteria. smolecule.com The foundational compound in this class is nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov

Research has shown that various derivatives exhibit a broad range of activities. For instance, certain derivatives show significant efficacy against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. smolecule.com Other studies have highlighted the selective antibacterial activity of specific derivatives, such as those substituted with a 1,2,4-triazole (B32235) ring, which are effective against resistant strains of Bacillus subtilis. nih.gov However, not all derivatives show direct antibacterial action; some, like 7-acetamido-1,8-naphthyridin-4(1H)-one, have been found to lack clinically relevant direct activity but can enhance the efficacy of other antibiotics like fluoroquinolones against multi-resistant strains. nih.govmdpi.com

| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Nalidixic Acid | Gram-negative bacteria | Effective for urinary tract infections. | nih.gov |

| 7-Amino-4-methyl-1,8-naphthyridin-2-ol | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Demonstrated antibacterial activity. | smolecule.com |

| 7-methyl-1,8-naphthyridinone with 1,2,4-triazole ring | Bacillus subtilis (resistant strains), Aggregatibacter actinomycetemcomitans | Selective antibacterial activity with IC50 range of 1.7–13.2 µg/mL against DNA gyrase. | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa (multi-resistant) | No direct antibacterial activity (MIC ≥ 1.024 µg/mL), but potentiates fluoroquinolone activity. | nih.govmdpi.com |

| Hydrazono and azo derivatives of 1,8-naphthyridine | B. subtilis, S. aureus, E. coli, P. aeruginosa | Activity comparable to ampicillin. | nih.gov |

Antifungal Efficacy.grafiati.com

In addition to antibacterial effects, certain this compound derivatives have demonstrated antifungal properties. smolecule.com Studies have reported activity against fungal strains such as Candida albicans and Aspergillus fumigatus. smolecule.com For example, new derivatives of nalidixic acid incorporating a 1,2,4-triazole moiety displayed good antibacterial and slight antifungal activity. nih.govmdpi.com More targeted research on 2-methyl-1,8-naphthyridines revealed that compounds containing Schiff bases and ureas could inhibit the spore germination of phytopathogenic fungi like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata even at low concentrations. researchgate.net

Mechanism of Action (e.g., DNA Gyrase Inhibition).researchgate.net

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA synthesis. nih.gov This is achieved by targeting essential bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV. ekb.egnih.gov Nalidixic acid, the archetypal compound of this class, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov

This mechanism is shared by other potent derivatives. Enoxacin, for instance, also functions by binding to DNA gyrase, thereby halting DNA replication. nih.gov Some advanced derivatives inhibit both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability can lead to broader-spectrum activity and potentially reduce the development of bacterial resistance. In silico and in vitro studies have confirmed that 1,8-naphthyridine derivatives inhibit DNA gyrase in a manner similar to fluoroquinolones, supporting the observation that they can act synergistically with these antibiotics. mdpi.com

Structure-Activity Relationships (SAR) in Antimicrobial Agents.grafiati.com

The antimicrobial potency of 1,8-naphthyridine derivatives is highly dependent on their chemical structure. Specific substitutions on the naphthyridine core can significantly influence their biological activity. Key SAR findings include:

Halogenation: The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity. nih.gov Similarly, derivatives with a halogen side chain demonstrated increased toxicity against phytopathogenic fungi. researchgate.net

C-7 Substituents: The nature of the substituent at the C-7 position is crucial. The introduction of a piperazine (B1678402) ring, as seen in enoxacin, contributes to a broad spectrum of activity. nih.gov

N-1 Substituents: An ethyl group at the N-1 position is a common feature in active compounds like nalidixic acid. nih.gov The introduction of a cyclopropyl (B3062369) group at this position in fluorinated derivatives has also yielded compounds with high antimicrobial activity. nih.govmdpi.com

Fused Rings: The addition of other heterocyclic rings, such as a 1,2,4-triazole moiety, to the naphthyridine structure can produce compounds with potent and selective antibacterial effects. nih.gov

These relationships highlight that strategic chemical modifications are key to optimizing the antimicrobial profile of this compound derivatives. grafiati.comnih.gov

Anticancer and Cytotoxic Mechanisms.smolecule.comresearchgate.netekb.egsmolecule.comnih.gov

The 1,8-naphthyridine scaffold is a vital pharmacophore for the development of novel anticancer agents. researchgate.netekb.eg Derivatives have demonstrated promising cytotoxic effects through various mechanisms of action, including DNA intercalation, inhibition of key enzymes involved in cell division, and induction of programmed cell death (apoptosis). ekb.eg

Inhibition of Cancer Cell Proliferation.ekb.eg

Derivatives of this compound have shown a powerful ability to inhibit the proliferation of various cancer cells. smolecule.com The mechanisms underlying this antiproliferative activity are diverse and target critical cellular processes. ekb.eg

One significant mechanism is the disruption of the cell cycle. For example, the derivative 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine (B1206038) was found to arrest carcinoma cells in the G2/M phase of the cell cycle. nih.gov This cell cycle block appears to result from the compound's effect on the dynamic instability of the microtubular network, which impairs the formation of the mitotic spindle and can lead to mitotic catastrophe and subsequent apoptosis. nih.gov Other derivatives have been shown to induce apoptosis and cell cycle arrest in cell lines such as the human colon cancer cell line (HCT116). ekb.eg

Furthermore, these compounds can act as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells. ekb.eg Voreloxin, a 1,8-naphthyridine derivative investigated for acute myeloid leukemia, exerts its cytotoxic effect by intercalating with DNA and inhibiting topoisomerase II. ekb.eg

| Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | Anti-proliferative activity, G2/M phase cell cycle arrest, impaired mitotic spindle formation. | nih.gov |

| Various 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives | HepG2 (Liver Cancer) | Cytotoxic activity. | ekb.eg |

| Synthetic 1,8-naphthyridine derivatives | MCF7 (Breast Cancer) | Promising cytotoxic activity with low IC50 values. | |

| Substituted 1,8-naphthyridine oxime ether | MIAPaCa-2 (Pancreatic Cancer) | Cytotoxicity via stimulation of caspase 3/7-related apoptosis and anti-angiogenic effects. | ekb.eg |

| Voreloxin | Acute Myeloid Leukemia | Inhibits topoisomerase II and intercalates with DNA. | ekb.eg |

| Synthetic 1,8-naphthyridine derivatives | HCT116 (Colon Cancer) | Induction of G2/M cell cycle arrest and apoptosis. | ekb.eg |

Enzyme Inhibition in Oncological Pathways

The 1,8-naphthyridine core is a key feature in several compounds designed to inhibit enzymes crucial to cancer cell survival and proliferation. ekb.eg

Enoyl-ACP Reductase (InhA): InhA is a vital enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, essential for the production of mycolic acids for the cell wall. mdpi.comuniprot.org While primarily a target for anti-tuberculosis drugs, the FAS-II pathway also presents a target in oncology. mdpi.comnih.gov The bacterial enzyme is the primary target of the drug isoniazid (B1672263) (INH). uniprot.orgnih.gov Overexpression of InhA can confer resistance to INH. uniprot.org The enzyme is inhibited by various compounds, including triclosan (B1682465) and pyrrolidine (B122466) carboxamides. uniprot.org Molecular docking studies have identified 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as potential inhibitors of InhA, suggesting their promise as anti-TB drug candidates. nih.gov

Topoisomerase II: Topoisomerase II is an enzyme critical for managing DNA tangles and supercoils during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells, making it a well-established target for chemotherapy. mdpi.com Voreloxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor that has been under investigation for the treatment of acute myeloid leukemia. ekb.eg Certain 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives have shown potent inhibitory activity against both topoisomerase IIα and IIβ. ekb.egnih.gov For instance, the derivative 2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide has demonstrated potent inhibition of both isoforms of the enzyme. mdpi.comnih.govpreprints.org

Casein Kinase 2 (CK2): Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and suppression of apoptosis. nih.govoncotarget.comoncotarget.com Its inhibition is a therapeutic strategy in oncology. google.com Naphthyridine-based inhibitors have been developed as potent and selective chemical probes for CK2. nih.gov For example, silmitasertib (B1669362) (CX-4945), a naphthyridine derivative, has been evaluated in clinical trials for various cancers. nih.gov While effective, CX-4945 inhibits other kinases, and efforts have been made to develop more selective analogues like CX-5011 and CX-5279. nih.gov Some azonaphthalene derivatives have been identified as highly specific, non-ATP-competitive CK2 inhibitors that can induce cell cycle arrest. oncotarget.com

Modulation of Apoptotic Pathways

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. nih.gov Derivatives of 1,8-naphthyridine have been shown to trigger this process in cancer cells. For example, a 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide derivative was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in leukemia cell lines. ekb.egnih.gov This activity is often linked to the inhibition of enzymes like Topoisomerase II, which leads to DNA damage and subsequently initiates the apoptotic cascade. mdpi.comnih.gov Furthermore, cannabinoid receptor agonists, including the 1,8-naphthyridin-4(1H)-one derivative CB13, have been shown to induce apoptosis in colon cancer cells through a mechanism involving tumor necrosis factor-α and ceramide synthesis. researchgate.net

Antiviral Properties and Viral Target Interactions

The 1,8-naphthyridine scaffold has been recognized for its potential antiviral activity. researchgate.netresearchgate.net A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) derivatives have demonstrated potent activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs like ganciclovir. nih.gov This suggests a novel mechanism of action for these compounds. nih.gov Specifically, one 1,6-naphthyridine derivative showed an inhibitory concentration 39- to 223-fold lower than ganciclovir. nih.gov Time-of-addition studies indicated that these compounds affect the early and late stages of viral replication. nih.gov More recently, a 1,8-naphthyridinone derivative was identified as a potent inhibitor of the influenza virus, suppressing its replication with low toxicity. nii.ac.jp

Anti-inflammatory Modulations

The anti-inflammatory properties of 1,8-naphthyridine derivatives have also been an area of investigation. researchgate.netresearchgate.net These compounds are explored for their potential to modulate inflammatory pathways, which are often implicated in various diseases, including cancer. smolecule.com

Antioxidant Mechanisms and Radical Scavenging Capacity

Some 1,8-naphthyridine derivatives have been noted for their antioxidant properties. researchgate.netresearchgate.net The ability to scavenge free radicals is a valuable attribute, as oxidative stress is implicated in the pathology of many diseases.

Receptor Binding and Modulation Studies

The interaction of 1,8-naphthyridine derivatives with various biological receptors has been a focus of research to understand their mechanisms of action. smolecule.comsmolecule.com

A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. nih.gov These studies revealed that the derivatives generally exhibit a higher affinity for the CB2 receptor over the CB1 receptor. nih.gov

Specifically, derivatives with an N-adamantyl carboxamide moiety showed significant affinity. The affinity for the CB2 receptor was influenced by the substituent at the N-1 position of the naphthyridine ring.

| Compound | Substituent at N-1 | CB2 Affinity (Ki, nM) | CB1/CB2 Selectivity Ratio |

|---|---|---|---|

| 6a | n-pentyl | 5.5 | > 1818 |

| 7a | isopentyl | 8.0 | > 1250 |

| 4a | n-propyl | 44 | > 227 |

| 5a | n-butyl | 10 | > 1000 |

| 8a | phenethyl | 19 | > 526 |

Data sourced from a study on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as cannabinoid receptor ligands. nih.gov

The high affinity and selectivity for the CB2 receptor suggest that these compounds could be valuable tools for studying the physiological and pathological roles of this receptor, which is implicated in immune function and inflammation. nih.gov Further modifications, such as introducing a nitrogen atom at different positions of the quinoline (B57606) core to create naphthyridine isomers, have shown that nih.govsmolecule.com-naphthyridines can maintain high affinity for the CB2 receptor. ucl.ac.be

Other Receptor System Interactions (e.g., Adenosine (B11128) Receptors, Adrenoceptors)

Derivatives of the 1,8-naphthyridine core structure have been investigated for their interactions with various receptor systems, including adenosine and adrenoceptors. researchgate.netgrafiati.com

Adenosine Receptors:

Research has shown that certain 1,8-naphthyridine derivatives can act as ligands for adenosine receptors. researchgate.netresearchgate.net Specifically, a series of these compounds, bearing different substituents at positions 3, 4, and 7, were synthesized and evaluated for their affinity at bovine and human adenosine receptors. nih.gov While these compounds generally lacked affinity for the A₁ adenosine receptor, many demonstrated noteworthy affinity and selectivity for the A₂A adenosine receptor subtype. nih.gov The activity of the A₂A receptor is mediated by G proteins that activate adenylyl cyclase. The interaction of these derivatives with adenosine receptors highlights a potential avenue for therapeutic intervention in conditions where adenosine signaling plays a crucial role. nih.govidrblab.net

For instance, one study described a class of 1,8-naphthyridine derivatives with a phenyl group at position 2 and various substituents at positions 4 and 7 as potent and selective antagonists for the A₁ adenosine receptor. acs.org The A₁ receptor's activity is mediated by G proteins that inhibit adenylyl cyclase. idrblab.net

Adrenoceptors:

In addition to adenosine receptors, 1,8-naphthyridine derivatives have also been identified as antagonists of adrenoceptors. researchgate.netgrafiati.comresearchgate.net This antagonistic activity suggests that these compounds could interfere with the signaling pathways mediated by adrenaline and noradrenaline, which are involved in a wide range of physiological processes. The potential to modulate adrenoceptor activity opens up possibilities for their use in cardiovascular and other disorders. nih.gov

Other Pharmacological Activities and Molecular Targets

Beyond direct receptor interactions, derivatives of this compound have been shown to possess a wide array of other pharmacological activities by targeting various molecular pathways. researchgate.netekb.eg

Anti-osteoporotic Activity (αvβ3 Antagonism)

Several synthetic 1,8-naphthyridine derivatives have demonstrated potential as anti-osteoporotic agents through their antagonism of αvβ3 integrins. researchgate.netnih.govresearchgate.net Integrins are cell surface receptors involved in cell-matrix and cell-cell adhesion, and the αvβ3 subtype is particularly important in the function of osteoclasts, the cells responsible for bone resorption. By inhibiting αvβ3, these compounds can potentially reduce bone loss, offering a therapeutic strategy for osteoporosis and related bone disorders. researchgate.netekb.eg

Epidermal Growth Factor Receptor (EGFR) Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and some 1,8-naphthyridine derivatives have shown activity in this area. researchgate.netgrafiati.comresearchgate.net EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and proliferation. nih.gov The ability of 1,8-naphthyridine derivatives to inhibit EGFR suggests their potential as anticancer agents. nih.gov For example, Mobocertinib, a kinase inhibitor targeting EGFR, is used in the treatment of non-small cell lung cancer. drugbank.com

Research into 2,7-naphthyridin-1(2H)-one derivatives has also shown kinase inhibition, with some compounds binding to the active sites of VEGFR-2. acs.org Dual inhibitors targeting both VEGFR2 and EGFR have also been developed from related scaffolds. nih.gov

Protein Kinase Inhibition

The inhibitory activity of 1,8-naphthyridine derivatives extends to other protein kinases beyond EGFR. researchgate.netgrafiati.comresearchgate.net Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The capacity of these compounds to inhibit various protein kinases underscores their broad therapeutic potential. nih.govekb.eg

Phosphodiesterase (PDE) Inhibition

Certain 1,8-naphthyridine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE4. researchgate.netgrafiati.comresearchgate.net PDEs are enzymes that regulate the levels of cyclic nucleotides, such as cAMP, which are important second messengers in many cellular processes. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to anti-inflammatory and other therapeutic effects. nih.gov

Studies have described the synthesis and structure-activity relationships of 1,8-naphthyridin-2(1H)-one derivatives as selective PDE4 inhibitors. nih.gov Another study focused on 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as inhaled PDE4 inhibitors. ebi.ac.uk While a different naphthyridine isomer, these findings highlight the potential of the broader naphthyridine class in targeting PDEs. More distantly related quinoline and other naphthyridine isomers have also been explored as PDE10A inhibitors. nih.gov

DNA Stabilizing Activity

Some 1,8-naphthyridine derivatives have been found to possess DNA stabilizing properties. researchgate.netgrafiati.comresearchgate.net This activity can be achieved through mechanisms such as DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to the inhibition of DNA replication and transcription, which is a key mechanism for the cytotoxic effects of some anticancer drugs. ekb.eg

For instance, nalidixic acid, a well-known 1,8-naphthyridine derivative, acts by inhibiting the A subunit of bacterial DNA gyrase, an enzyme essential for DNA replication. drugbank.commdpi.comnih.gov Other derivatives have been designed as potential DNA-gyrase inhibitors, with some showing significant inhibitory effects. mdpi.comnih.gov

Compound Names Table

| Compound Name |

| This compound |

| Mobocertinib |

| Nalidixic acid |

| Adrenaline |

| Noradrenaline |

Interactive Data Table: Biological Activities of 1,8-Naphthyridine Derivatives

| Activity | Target/Mechanism | Reference |

| Adenosine Receptor Interaction | A₂A Adenosine Receptor Affinity | nih.gov |

| Adrenoceptor Interaction | Adrenoceptor Antagonism | researchgate.netgrafiati.comresearchgate.net |

| Anti-osteoporotic Activity | αvβ3 Antagonism | researchgate.netnih.govresearchgate.net |

| EGFR Inhibition | Epidermal Growth Factor Receptor Inhibition | researchgate.netgrafiati.comresearchgate.net |

| Protein Kinase Inhibition | General Protein Kinase Inhibition | researchgate.netgrafiati.comresearchgate.net |

| PDE Inhibition | Phosphodiesterase 4 (PDE4) Inhibition | researchgate.netnih.gov |

| DNA Stabilizing Activity | DNA Gyrase Inhibition / Intercalation | researchgate.netdrugbank.commdpi.com |

Role As a Chemical Scaffold and Future Research Directions

7-Methyl-1,8-naphthyridin-4-ol as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine (B1210474) nucleus, a key structural component of this compound, is recognized as a privileged scaffold in medicinal chemistry due to its wide range of biological activities. nih.gov This core structure is present in numerous compounds with demonstrated therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The versatility of the 1,8-naphthyridine ring system allows for the development of a diverse array of derivatives with varied pharmacological profiles. nih.gov

Derivatives of the 1,8-naphthyridine scaffold have been investigated for their potential as:

Antimicrobial agents: The foundational 1,8-naphthyridine derivative, nalidixic acid, was one of the first synthetic chemotherapeutic agents. mdpi.com Subsequent research has led to the development of numerous other antimicrobial agents based on this scaffold. nih.gov

Anticancer agents: Certain 1,8-naphthyridine derivatives have shown promising anticancer properties, potentially by interfering with cellular processes essential for cancer cell growth. smolecule.com Vosaroxin is an example of a 1,8-naphthyridine derivative with antitumor activity. nih.gov

Other therapeutic areas: The scaffold has been explored for a multitude of other applications, including as antipsychotics, antidepressants, anticonvulsants, and agents for Alzheimer's disease. nih.gov

The this compound structure, in particular, offers specific sites for chemical modification, allowing for the fine-tuning of its biological activity. The methyl group at the 7-position and the hydroxyl group at the 4-position influence the molecule's reactivity and its interactions with biological targets. smolecule.com This makes it a valuable starting point for the synthesis of new drug candidates.

Utility as a Synthetic Intermediate for Complex Molecular Architectures

This compound and its parent 1,8-naphthyridine ring system are valuable synthetic intermediates for the construction of more complex molecules. researchgate.net The reactivity of the naphthyridine core allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. researchgate.netmdpi.com

Key synthetic applications include:

Functionalization Reactions: The inherent reactivity of the 1,8-naphthyridine ring system allows for various functionalization reactions. These include electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions, enabling the introduction of diverse chemical groups. mdpi.com

Ligand Synthesis: The 1,8-naphthyridine scaffold can act as a bidentate or binucleating bridging ligand for metal ions. nih.gov This property is utilized in the development of metal complexes with potential applications in catalysis and materials science. acs.orgresearchgate.net For instance, a flexible tridentate ligand was synthesized through the condensation of 2-amino-7-methyl-1,8-naphthyridine with other reagents. researchgate.net

Precursor for Fused Heterocycles: The 1,8-naphthyridine structure can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These larger molecules often possess unique biological and photophysical properties.

The synthesis of 1,8-naphthyridine derivatives can be achieved through various methods, such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov The development of efficient and environmentally friendly synthetic methods, such as performing the Friedländer reaction in water, has made these scaffolds more accessible for research and development. nih.gov

Applications in Chemical Biology and Materials Science

Beyond its role in medicinal chemistry, the 1,8-naphthyridine scaffold, including derivatives of this compound, has found applications in the fields of chemical biology and materials science. researchgate.netacs.org

In chemical biology , 1,8-naphthyridine derivatives are utilized as:

Fluorescent Probes: The inherent fluorescence of some 1,8-naphthyridine derivatives makes them suitable for use as biological probes. acs.org They can be designed to recognize specific DNA sequences, offering tools for studying biological processes at the molecular level. acs.org

Enzyme Inhibitors: The ability of these compounds to interact with biological targets extends to enzymes. smolecule.com By designing derivatives that can bind to the active site of specific enzymes, researchers can develop inhibitors to study enzyme function or as potential therapeutic agents. smolecule.comnih.gov

In materials science , the unique structural and photophysical properties of 1,8-naphthyridine derivatives are exploited in the development of:

Organic Light-Emitting Diodes (OLEDs): Certain 1,8-naphthyridine derivatives exhibit electroluminescent properties, making them candidates for use as emitting materials in OLEDs. nih.gov

Advanced Materials: The ability of the naphthyridine core to coordinate with metal ions has led to the creation of novel materials with unique optical and electronic properties. acs.org Research has explored their use in developing luminescent complexes. researchgate.net

Emerging Research Areas and Unexplored Biological Potential

While the 1,8-naphthyridine scaffold has been extensively studied, there are still emerging research areas and unexplored biological potentials for derivatives like this compound. researchgate.netmdpi.com Current research is focused on expanding the therapeutic applications of this versatile scaffold. researchgate.net

Emerging areas of investigation include:

Anti-protozoal Activity: There is growing interest in the potential of naphthyridine derivatives as agents against parasitic diseases like leishmaniasis. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds are being explored for the development of new treatments for inflammatory conditions. smolecule.com

Neurological Disorders: Research has suggested the potential of 1,8-naphthyridine derivatives in treating neurological diseases such as depression and Alzheimer's disease. researchgate.net

The vast chemical space accessible through the modification of the 1,8-naphthyridine scaffold suggests that many biological activities may yet be discovered. mdpi.com Further research is needed to fully elucidate the mechanisms of action and to identify new biological targets for these compounds. researchgate.net

Strategic Directions for Rational Design and Development of Novel Analogs

The rational design of novel analogs of this compound is crucial for optimizing its therapeutic potential and exploring new applications. Strategic approaches to analog development include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is essential. This involves synthesizing a library of analogs with variations at different positions of the naphthyridine ring and evaluating their efficacy. ekb.eg

Computational Modeling and Docking: Molecular docking and other computational techniques can be used to predict how different analogs will interact with specific biological targets. nih.gov This allows for the prioritization of synthetic efforts towards compounds with the highest likelihood of success.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. acs.org For example, the introduction of a fluorine atom can significantly alter a molecule's properties. jelsciences.com

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The 1,8-naphthyridine core can serve as a starting fragment for this process.

Development of Prodrugs: To overcome challenges such as poor solubility or metabolic instability, prodrug strategies can be employed. This involves chemically modifying the parent compound to create an inactive form that is converted to the active drug within the body.

By employing these strategic directions, researchers can systematically explore the chemical space around the this compound scaffold to develop novel analogs with enhanced therapeutic properties and novel applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.